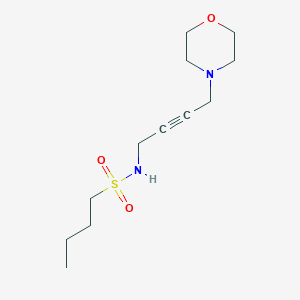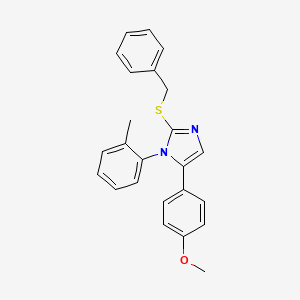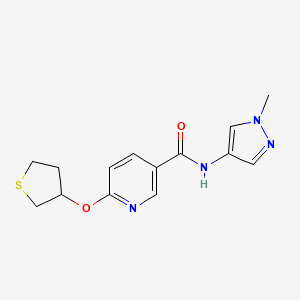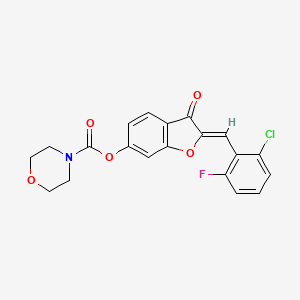![molecular formula C25H22F3N7O4S B2482233 1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea CAS No. 579515-63-2](/img/structure/B2482233.png)
1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea is a useful research compound. Its molecular formula is C25H22F3N7O4S and its molecular weight is 573.55. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[methyl-[2-[(3-Sulfamoylphenyl)amino]pyrimidin-4-Yl]amino]phenyl]-3-[4-(Trifluoromethyloxy)phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of GW806742X, also known as 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea.
Anti-Cancer Research
GW806742X has shown potent anti-proliferative activity against various cancer cell lines. It inhibits multiple kinases, including VEGFR2, SRC, and C-FMS, which are crucial for cancer cell survival and proliferation . This makes it a valuable compound for studying cancer biology and developing targeted cancer therapies.
Anti-Necroptosis Agent
GW806742X is known for its anti-necroptosis activity. It interacts with the MLKL pseudokinase domain, preventing necroptosis, a form of programmed cell death . This property is particularly useful in research focused on cell death mechanisms and developing treatments for diseases where necroptosis plays a role, such as neurodegenerative diseases and ischemic injuries .
Inflammatory Disease Research
The compound’s ability to inhibit necroptosis also makes it relevant in the study of inflammatory diseases. By preventing necroptosis, GW806742X can help reduce inflammation and tissue damage, providing insights into potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
GW806742X’s kinase inhibition properties are beneficial in cardiovascular research. Kinases like VEGFR2 play a role in angiogenesis and vascular function. By inhibiting these kinases, GW806742X can help researchers understand and develop treatments for cardiovascular diseases, including atherosclerosis and hypertension .
Neuroprotection Studies
Given its role in inhibiting necroptosis, GW806742X is also valuable in neuroprotection research. Necroptosis is implicated in various neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. GW806742X can help in studying the pathways involved in these diseases and developing neuroprotective strategies .
Drug Resistance Research
GW806742X’s ability to inhibit multiple kinases makes it a useful tool in studying drug resistance mechanisms in cancer. By understanding how cancer cells develop resistance to kinase inhibitors, researchers can develop more effective combination therapies and overcome resistance .
Immunology Research
The compound’s effects on cell death and inflammation are also relevant in immunology. GW806742X can be used to study the immune response, particularly how cell death pathways influence immune cell function and the development of autoimmune diseases .
Therapeutic Development
Finally, GW806742X’s diverse biological activities make it a candidate for therapeutic development. Its ability to target multiple pathways involved in disease processes means it has potential as a lead compound for developing new drugs for various conditions, including cancer, inflammatory diseases, and neurodegenerative disorders .
Wirkmechanismus
Target of Action
GW806742X, also known as 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea, primarily targets two proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . MLKL is a crucial effector protein in the necroptotic cell death pathway , while VEGFR2 plays a significant role in angiogenesis .
Mode of Action
GW806742X acts as an ATP mimetic and binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM . This binding retards the membrane translocation of MLKL, thereby inhibiting necroptosis . Additionally, GW806742X exhibits activity against VEGFR2 with an IC50 of 2 nM .
Biochemical Pathways
The compound affects the necroptotic cell death pathway by inhibiting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By retarding the membrane translocation of MLKL, GW806742X prevents the formation of necroptotic cell death . Additionally, by inhibiting VEGFR2, it can potentially impact the angiogenesis pathway .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MLKL by GW806742X leads to the retardation of MLKL membrane translocation, thereby inhibiting necroptosis . This could potentially prevent cell death in certain pathological conditions. Additionally, its activity against VEGFR2 might influence angiogenesis .
Eigenschaften
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUTMWCDZHKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of GW806742X?
A: GW806742X acts as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL). [, , ] MLKL is the terminal effector protein in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. By inhibiting MLKL, GW806742X effectively blocks the execution of necroptosis. [, , ]
Q2: How does inhibition of necroptosis by GW806742X translate to therapeutic potential?
A: Necroptosis is a highly inflammatory process, and its dysregulation is implicated in various diseases, including acute organ injury, inflammatory disorders, and cancer. [, ] By blocking necroptosis, GW806742X has shown promise in preclinical models for conditions like bacterial pneumonia [] and asthma. [] In cancer, Erigeron breviscapus injection (EBI), a natural extract, induces necroptosis in colorectal cancer cells, and this effect is significantly reduced by GW806742X, suggesting its potential as an anti-tumor agent. []
Q3: Has the use of GW806742X revealed any insights into the role of necroptosis in specific diseases?
A: Yes. Studies employing GW806742X have been instrumental in elucidating the role of necroptosis in various pathological conditions. For instance, in a model of acute bacterial pneumonia caused by pore-forming toxins, GW806742X protected macrophages from necroptotic death and improved disease outcomes, highlighting the contribution of necroptosis to lung injury. [] Similarly, in an asthma model, GW806742X suppressed eosinophilia, suggesting the involvement of necroptosis in allergic inflammatory responses. []
Q4: Are there any known limitations or challenges associated with GW806742X?
A: While GW806742X exhibits potent in vitro and in vivo activity, further research is needed to assess its potential for clinical translation. [, , ] This includes comprehensive safety profiling, determining optimal dosage regimens, and evaluating long-term effects. Additionally, identifying potential biomarkers for patient stratification and monitoring treatment response would be crucial for maximizing its clinical utility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)


![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)
![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)

![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)
![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)


![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)